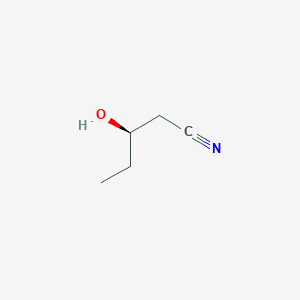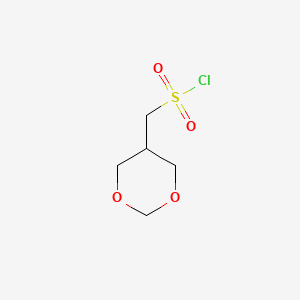
o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-
Overview
Description
o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)-: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a hydroxyl group attached to an aromatic ring, along with tert-butyl and chlorophenyl substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- typically involves the alkylation of o-cresol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring of o-cresol to form the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- can undergo oxidation reactions to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols and hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl group and other substituents can be replaced by different functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, hydrocarbons, and amines.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Scientific Research Applications
Chemistry: o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound has been investigated for its potential use in the treatment of various diseases. Its derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: In the industrial sector, o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- is used as a stabilizer in the production of polymers and resins. It is also utilized as an additive in lubricants and fuels to enhance their performance.
Mechanism of Action
The mechanism of action of o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group of the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The tert-butyl and chlorophenyl substituents can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
o-Cresol: A phenolic compound with a hydroxyl group attached to an aromatic ring.
p-Cresol: Similar to o-cresol but with the hydroxyl group in the para position.
m-Cresol: Similar to o-cresol but with the hydroxyl group in the meta position.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group attached to the aromatic ring.
4-Chlorophenol: A phenolic compound with a chlorine atom attached to the aromatic ring.
Uniqueness: o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- is unique due to the presence of both tert-butyl and chlorophenyl substituents on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-2-[(4-chlorophenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-9,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYMQVEBDBUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173944 | |
| Record name | o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20121-09-9 | |
| Record name | o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresol, 4-tert-butyl-alpha-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3049219.png)

![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)
![4-[(dimethylamino)methyl]-2-methoxyphenol](/img/structure/B3049228.png)




![Methyl 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate](/img/structure/B3049236.png)
![1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid](/img/structure/B3049238.png)


